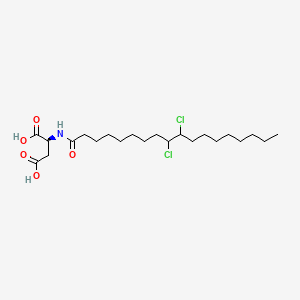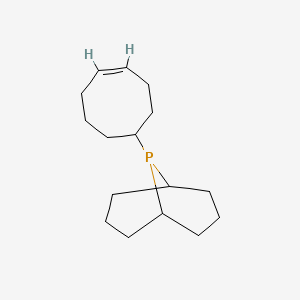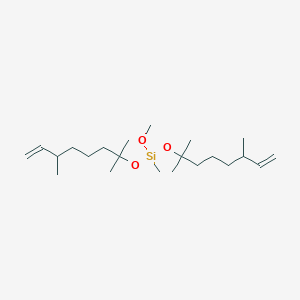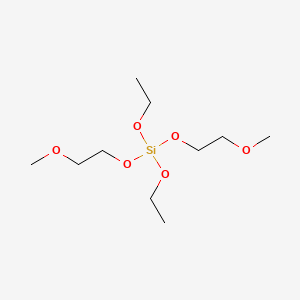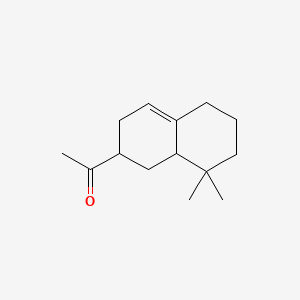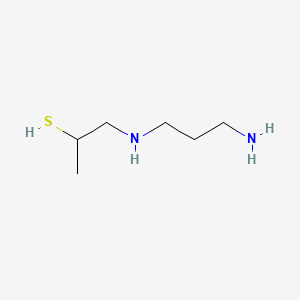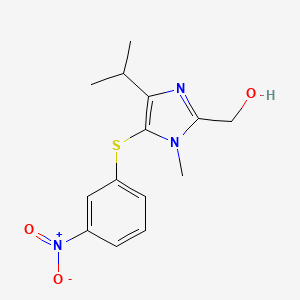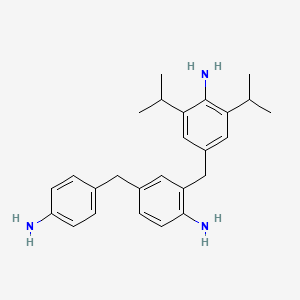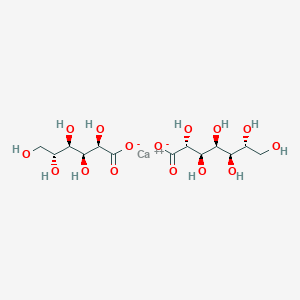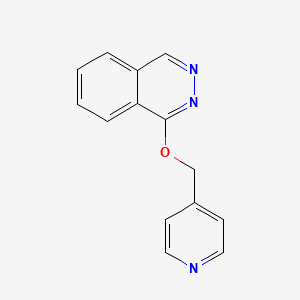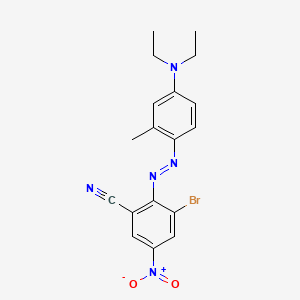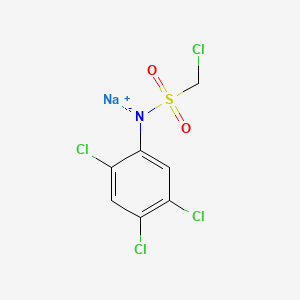
Sodium chloro-N-(2,4,5-trichlorophenyl)methanesulphonamidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium chloro-N-(2,4,5-trichlorophenyl)methanesulphonamidate: is a chemical compound known for its unique structure and properties. It is characterized by the presence of a sodium ion, a chloro group, and a methanesulphonamidate group attached to a 2,4,5-trichlorophenyl ring. This compound is used in various scientific and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium chloro-N-(2,4,5-trichlorophenyl)methanesulphonamidate typically involves the reaction of 2,4,5-trichloroaniline with chloromethanesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using automated reactors. The process includes the purification of the final product through crystallization or distillation to achieve high purity levels required for various applications.
Chemical Reactions Analysis
Types of Reactions: Sodium chloro-N-(2,4,5-trichlorophenyl)methanesulphonamidate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulphonamidate group to an amine group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Sodium chloro-N-(2,4,5-trichlorophenyl)methanesulphonamidate is utilized in a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of sodium chloro-N-(2,4,5-trichlorophenyl)methanesulphonamidate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate cellular processes through its reactive functional groups.
Comparison with Similar Compounds
- Sodium chloro-N-(2,4-dichlorophenyl)methanesulphonamidate
- Sodium chloro-N-(2,5-dichlorophenyl)methanesulphonamidate
- Sodium chloro-N-(2,4,6-trichlorophenyl)methanesulphonamidate
Comparison: Sodium chloro-N-(2,4,5-trichlorophenyl)methanesulphonamidate is unique due to the specific positioning of the chloro groups on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to its similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications where others may not be as effective.
Properties
CAS No. |
41452-35-1 |
|---|---|
Molecular Formula |
C7H4Cl4NNaO2S |
Molecular Weight |
331.0 g/mol |
IUPAC Name |
sodium;chloromethylsulfonyl-(2,4,5-trichlorophenyl)azanide |
InChI |
InChI=1S/C7H4Cl4NO2S.Na/c8-3-15(13,14)12-7-2-5(10)4(9)1-6(7)11;/h1-2H,3H2;/q-1;+1 |
InChI Key |
XYZMZUBVQORYOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)[N-]S(=O)(=O)CCl.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


